molecular formula C16H16BrN5O2 B2438252 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide CAS No. 2034557-05-4

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide

Cat. No.: B2438252
CAS No.: 2034557-05-4
M. Wt: 390.241
InChI Key: HOMBTHNVQLIOMT-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide is a chemical compound that has garnered interest in scientific research due to its unique structural features and potential applications. The compound consists of a triazolopyrimidine ring linked to a bromomethoxybenzamide moiety via a propyl chain. This structure suggests potential biological activity, making it a subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines. The propyl chain is then introduced via alkylation reactions, followed by the attachment of the bromomethoxybenzamide group through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom or substituted with other groups.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the bromine atom can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide: Shares the triazolopyrimidine core but differs in the attached moiety.

    N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: Contains a similar triazolopyrimidine ring but with a different substituent.

Uniqueness

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromomethoxybenzamide moiety, in particular, may offer unique interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O2/c1-24-12-4-5-14(17)13(7-12)15(23)18-6-2-3-11-8-19-16-20-10-21-22(16)9-11/h4-5,7-10H,2-3,6H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMBTHNVQLIOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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